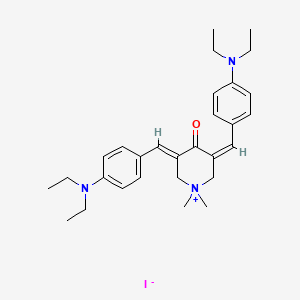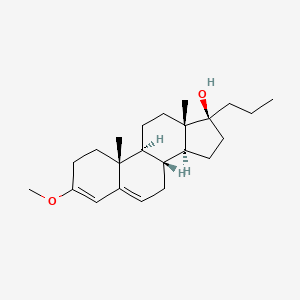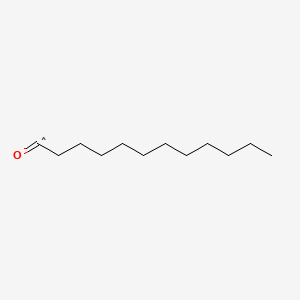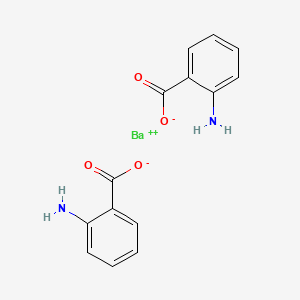
2-aminobenzoate;barium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobenzoate;barium(2+) is a chemical compound formed by the combination of 2-aminobenzoate and barium ions. Barium is a soft, silvery alkaline earth metal
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminobenzoate;barium(2+) typically involves the reaction of 2-aminobenzoic acid with a barium salt, such as barium chloride. The reaction can be carried out in an aqueous medium, where the 2-aminobenzoic acid is dissolved in water and then reacted with an aqueous solution of barium chloride. The resulting precipitate of 2-aminobenzoate;barium(2+) is then filtered and dried .
Industrial Production Methods
Industrial production of 2-aminobenzoate;barium(2+) follows similar principles but on a larger scale. The process involves the controlled addition of barium chloride to a solution of 2-aminobenzoic acid under specific temperature and pH conditions to optimize yield and purity. The precipitate is then collected, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzoate;barium(2+) can undergo various chemical reactions, including:
Oxidation: The amino group in 2-aminobenzoate can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of 2-aminobenzoate.
Reduction: Corresponding amines.
Substitution: Acylated or alkylated derivatives of 2-aminobenzoate.
Scientific Research Applications
2-Aminobenzoate;barium(2+) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-aminobenzoate;barium(2+) involves its interaction with specific molecular targets and pathways. In biological systems, 2-aminobenzoate can act as a precursor for the synthesis of important biomolecules such as tryptophan. It can also interact with enzymes involved in the biosynthesis of folate, thereby influencing DNA synthesis and replication .
Comparison with Similar Compounds
Similar Compounds
Methyl anthranilate: An ester of anthranilic acid with a fruity grape smell, used as a flavoring agent.
Para-aminobenzoic acid (PABA): An aromatic compound with extensive usage in the chemical industry as a starting material for the preparation of folate.
Uniqueness
2-Aminobenzoate;barium(2+) is unique due to its combination of 2-aminobenzoate and barium ions, which imparts distinct chemical and physical properties.
Properties
CAS No. |
93762-40-4 |
|---|---|
Molecular Formula |
C14H12BaN2O4 |
Molecular Weight |
409.58 g/mol |
IUPAC Name |
2-aminobenzoate;barium(2+) |
InChI |
InChI=1S/2C7H7NO2.Ba/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2 |
InChI Key |
BQGRYQAYMHKCRJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N.C1=CC=C(C(=C1)C(=O)[O-])N.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


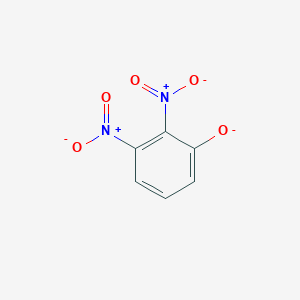

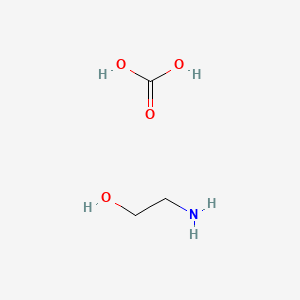
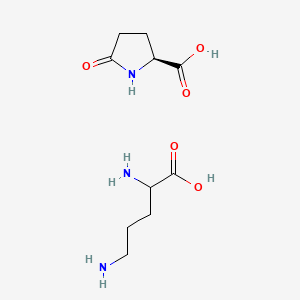
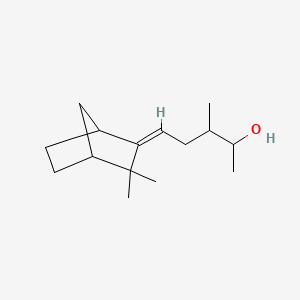
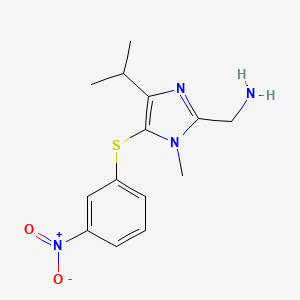
![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)

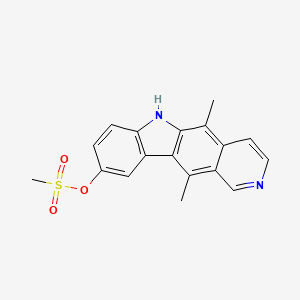
![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
